molecular formula C10H7NO3 B599546 2-(5-Oxazolyl)benzoic Acid CAS No. 169508-94-5

2-(5-Oxazolyl)benzoic Acid

Cat. No.: B599546
CAS No.: 169508-94-5
M. Wt: 189.17
InChI Key: FFTGSVWPWKVLMS-UHFFFAOYSA-N
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Description

2-(5-Oxazolyl)benzoic Acid is an organic compound characterized by the presence of an oxazole ring attached to a benzoic acid moiety. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity. It is widely used in various fields of scientific research due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzoic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoic acid derivatives with amino alcohols, followed by cyclization to form the oxazole ring. For instance, a palladium-catalyzed cyclization can be employed, where acid chlorides react with propargylamines in the presence of palladium acetate and triethylamine in toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Oxazolyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other oxidizing agents under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced benzoic acid derivatives, and other functionalized compounds.

Scientific Research Applications

2-(5-Oxazolyl)benzoic Acid finds extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Oxazolyl)benzoic Acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(5-Oxazolyl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Oxazolyl)benzoic Acid is an organic compound characterized by an oxazole ring attached to a benzoic acid moiety. Its unique chemical structure has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7N1O3\text{C}_{10}\text{H}_{7}\text{N}_{1}\text{O}_{3}

This compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions, making it a versatile candidate for biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with biological macromolecules such as enzymes and receptors. These interactions may modulate the activity of these proteins, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Efficacy Against Bacteria

In studies assessing its antimicrobial efficacy, this compound demonstrated activity against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL

These results indicate that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with lower MIC values compared to traditional antibiotics .

Efficacy Against Fungi

The compound also shows antifungal activity:

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Candida albicans12 µg/mL
Aspergillus niger10 µg/mL

These findings suggest that this compound could be a valuable agent in treating fungal infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)
MCF-725 ± 3.5
A54930 ± 4.0
HepG228 ± 2.8

The selectivity index indicates a favorable profile for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that when combined with conventional antibiotics, the efficacy of treatment against Staphylococcus aureus was enhanced, suggesting a synergistic effect.
  • Anticancer Applications : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, reinforcing its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Oxazolyl)benzoic Acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling oxazole derivatives with benzoic acid precursors. A scalable approach may include:

  • Step 1 : Nitration or halogenation of benzoic acid to introduce reactive sites.
  • Step 2 : Oxazole ring formation via cyclization using catalysts like Pd/C (referenced in analogous syntheses) .
  • Optimization : Monitor reaction progress via TLC or HPLC to identify intermediates. Adjust solvent polarity (e.g., THF/water mixtures) and temperature (80–120°C) to enhance yield. Use MS and ¹H NMR to verify intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for oxazole protons at δ 8.1–8.3 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and oxazole C=N/C-O stretches (~1600–1650 cm⁻¹).
  • LC-MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (flammable and irritant hazards) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Use explosion-proof equipment for large-scale reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer :

  • Data Refinement : Use SHELXL for small-molecule refinement. For twinned crystals, apply twin-law matrices (e.g., -h, -k, l) and high-resolution data (≤1.0 Å) to improve accuracy .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Employ Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. What methodologies are recommended for analyzing the purity and stability of this compound under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC (monitor peak area % for impurities).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (onset ~200–250°C).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes using UV-Vis spectroscopy .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ assays .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to model transition states for cyclization or cross-coupling reactions .

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTGSVWPWKVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(1,3-oxazol-5-yl)benzoate (4.0 g) in THF (40 mL) was added 2 N aqueous sodium hydroxide solution (20 mL), and the mixture was stirred at room temperature stirred for 2 days. To the reaction mixture was added water, and the mixture was washed with tert-butyl methyl ether. The pH of the obtained aqueous layer was adjusted to 2 with 2N hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was washed with ethyl acetate/petroleum ether to give the title compound (3.3 g)
Name
methyl 2-(1,3-oxazol-5-yl)benzoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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